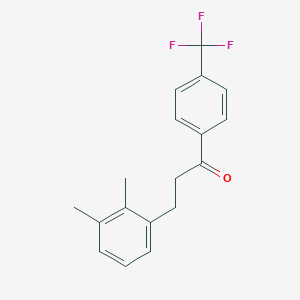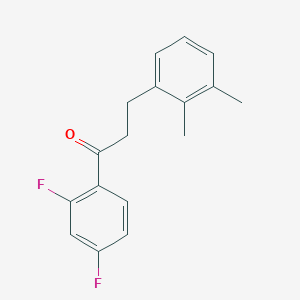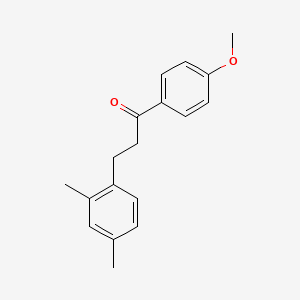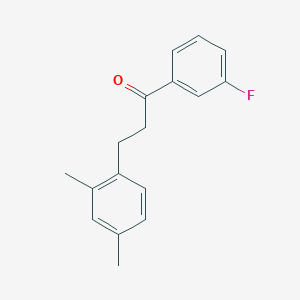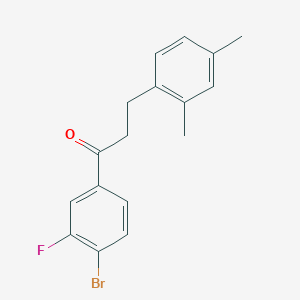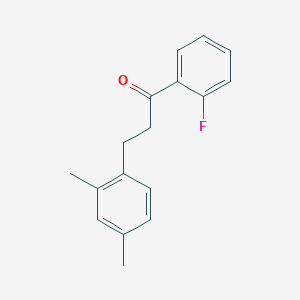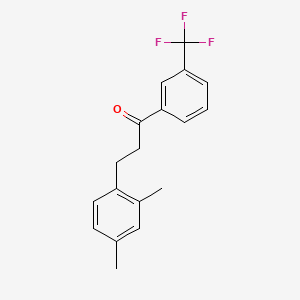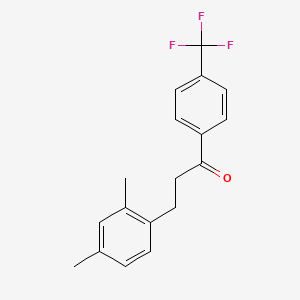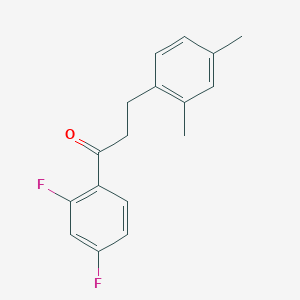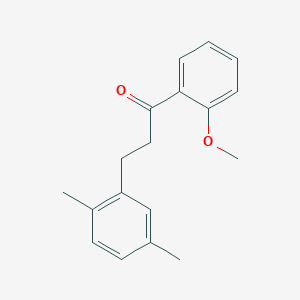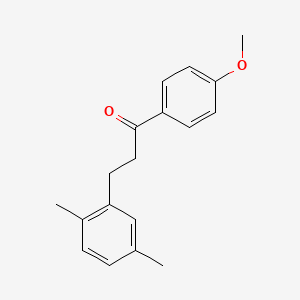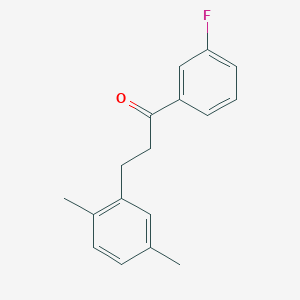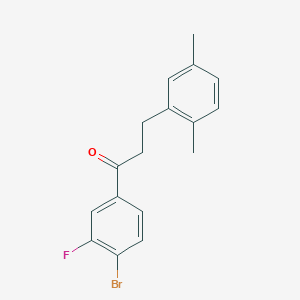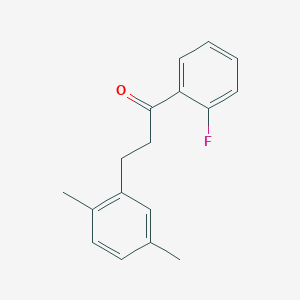![molecular formula C16H11Cl2F3O B1327771 1-(2,6-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one CAS No. 898749-92-3](/img/structure/B1327771.png)
1-(2,6-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a ketone, as indicated by the “propan-1-one” in its name. It has two phenyl groups attached to the first and third carbons of the propanone. One phenyl group is substituted with two chlorine atoms and the other with a trifluoromethyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, it would likely be a solid at room temperature and have a relatively high melting point due to the presence of the aromatic rings and halogen substituents .Applications De Recherche Scientifique
-
Pharmaceutical Chemistry
- Application : This compound is used as an intermediate in the synthesis of the anti-inflammatory drug ortophenum .
- Method : The compound is prepared through a series of chemical reactions, including the preparation of 2,6-dichlorodiphenylamine and its N-chloroacetyl derivative .
- Results : The resulting compound, ortophenum, is used as an anti-inflammatory drug .
-
Organic Chemistry
- Application : The compound is used as a trifluoromethyl radical precursor in the S-trifluoromethylation of thiophenols .
- Method : Arylthiolate anions form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
- Results : This process realizes the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
-
Thermal Analysis
- Application : The compound undergoes an intramolecular cyclization reaction during the heating process .
- Method : The compound is heated under the dynamic flow of either helium or nitrogen .
- Results : The heating process results in the formation of a related compound, 1-(2,6-dichlorophenyl)-indolin-2-one, an indol-cyclic amide .
-
Photoredox Catalyst-Free Conditions
- Application : The compound is used as a trifluoromethyl radical precursor in the S-trifluoromethylation of thiophenols .
- Method : Arylthiolate anions form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
- Results : This process realizes the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
-
Organic Light-Emitting Diodes (OLEDs)
- Application : The compound is used in the synthesis of iridium(III) complexes with sulfur-containing ancillary ligand for high-performance green OLEDs .
- Method : Three green iridium(III) cyclometalated complexes, namely, (4tfmppy)2Ir(dipdtc), (24btfmppy)2Ir(dipdtc), and (TN4T)2Ir(dipdtc), with the sulfur-containing ancillary ligand N,N-diisopropyldithiocarbamate (dipdtc) were synthesized within 15 min at room temperature .
- Results : The emission colors (λpeak = 497–534 nm) and photoluminescence quantum efficiencies (ΦP = 71.6–94.2%) can be effectively regulated by introducing different main ligands .
-
S-Trifluoromethylation of Thiophenols
- Application : The compound is used as a trifluoromethyl radical precursor in the S-trifluoromethylation of thiophenols .
- Method : Arylthiolate anions form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
- Results : This process realizes the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
-
High-Performance Green OLEDs
- Application : The compound is used in the synthesis of iridium(III) complexes with sulfur-containing ancillary ligand for high-performance green OLEDs .
- Method : Three green iridium(III) cyclometalated complexes, namely, (4tfmppy)2Ir(dipdtc), (24btfmppy)2Ir(dipdtc), and (TN4T)2Ir(dipdtc), with the sulfur-containing ancillary ligand N,N-diisopropyldithiocarbamate (dipdtc) were synthesized within 15 min at room temperature .
- Results : The emission colors (λpeak = 497–534 nm) and photoluminescence quantum efficiencies (ΦP = 71.6–94.2%) can be effectively regulated by introducing different main ligands .
Propriétés
IUPAC Name |
1-(2,6-dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2F3O/c17-12-2-1-3-13(18)15(12)14(22)9-6-10-4-7-11(8-5-10)16(19,20)21/h1-5,7-8H,6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCJTAKXNQLLGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC=C(C=C2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644932 |
Source


|
| Record name | 1-(2,6-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
CAS RN |
898749-92-3 |
Source


|
| Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

